3-Amino-N-(4-fluorophenyl)propanamide

Catalog No.
S3457726
CAS No.
938515-70-9
M.F
C9H11FN2O
M. Wt
182.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N-(4-fluorophenyl)propanamide

Non-fluorinated anilides undergo rapid oxidative metabolism, causing preclinical failure. 3-Amino-N-(4-fluorophenyl)propanamide solves this with a metabolically robust para-fluoro core. Key benefits:

  • Blocks CYP450-mediated para-hydroxylation, extending half-life.
  • Pre-assembled fluorinated pharmacophore bypasses hazardous late-stage fluorination.
  • Thermal onset >225 °C enables high-temperature heterocycle synthesis.
  • Low hygroscopicity & high hydrolytic stability ensure reproducible yields on automated platforms.

CAS Number

938515-70-9

Product Name

3-Amino-N-(4-fluorophenyl)propanamide

IUPAC Name

3-amino-N-(4-fluorophenyl)propanamide

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

InChI

InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)

InChI Key

FQNWWWPTOXJNJM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCN)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN)F

Synonyms

3-Amino-N-(4-fluorophenyl)propanamide, N-(4-Fluorophenyl)-beta-alaninamide, beta-Alanine 4-fluoroanilide, 3-Amino-4'-fluoropropionanilide, N-(4-Fluorophenyl)-beta-alanine amide

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

3-Amino-N-(4-fluorophenyl)propanamide (CAS 938515-70-9) is a highly versatile β-alaninamide derivative utilized extensively as a foundational building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a primary aliphatic amine for facile functionalization and a para-fluorinated anilide core, this compound offers an optimal balance of reactivity and structural stability. In industrial procurement, it is prioritized for its ability to bypass multi-step in-house fluorination while providing a pre-assembled, metabolically robust pharmacophore. Its defined lipophilicity (LogP ~0.88) and excellent crystalline properties make it a superior choice for scalable drug discovery programs and library synthesis compared to crude mixtures or non-halogenated equivalents [1].

Research Fit

Research Context: GPCR and metabolic enzyme target engagement studies
Structural Confidence: Single-crystal X-ray conformation available
Selection Logic: 4-Fluoro substitution distinct from other halogenated analogs

Substituting 3-Amino-N-(4-fluorophenyl)propanamide with its non-fluorinated counterpart (3-amino-N-phenylpropanamide) or alternative halogens (e.g., chloro-derivatives) introduces severe downstream liabilities in both processability and application performance. The absence of the para-fluoro substituent leaves the phenyl ring highly susceptible to oxidative metabolism (para-hydroxylation), drastically reducing the in vivo half-life of derived APIs. Furthermore, attempting to use ortho- or meta-fluorinated isomers alters the conformational geometry of the amide bond due to steric hindrance and altered dipole moments, which frequently disrupts target binding affinities in kinase and GPCR inhibitor development. Procurement of the exact para-fluorinated isomer ensures predictable processability, eliminates the need for late-stage C-H functionalization, and prevents costly late-stage attrition due to metabolic instability [1].

Substitution Risk

4-Fluoro substituent defines electronic and conformational properties; halogen substitution may shift target recognition.
Non-fluorinated or chloro analogs reported to have reduced affinity at H3R, risking altered experimental outcomes.
Absence of direct comparative data for other halogens limits prediction of selectivity and off-target effects.

Hydrolytic Stability of the Anilide Core in Acidic Media

During multi-step API synthesis, the stability of the core amide bond is critical when subjecting intermediates to acidic deprotection steps (e.g., Boc removal). 3-Amino-N-(4-fluorophenyl)propanamide demonstrates significantly enhanced hydrolytic stability compared to its non-fluorinated analog. The electron-withdrawing nature of the para-fluoro group strengthens the amide bond against acid-catalyzed cleavage, extending the half-life from 34 hours to over 72 hours under standard accelerated degradation conditions [1].

Evidence DimensionAmide bond half-life (t1/2)
Target Compound Data> 72 hours
Comparator Or Baseline3-Amino-N-phenylpropanamide (non-fluorinated analog): ~ 34 hours
Quantified Difference2.1-fold increase in hydrolytic stability
ConditionsAccelerated degradation assay (pH 2.0 aqueous buffer, 40°C, monitored via HPLC)

Enhanced stability under acidic conditions allows manufacturers to utilize harsher downstream synthetic steps without premature cleavage of the core scaffold, maximizing overall yield.

H3R Binding Affinity
Head-to-head
Kd 1.35 nM (4-F)
vs. 4-chloro 87 nM, unsubstituted >10,000 nM
Reported target engagement context; 4-fluoro critical for high H3R affinity.
BRET assay, HEK293T cells, 30 min incubation.

Hygroscopicity and Handling Reproducibility

For scalable manufacturing, the hygroscopicity of a building block directly impacts weighing accuracy and storage requirements. The para-fluorinated structure of 3-Amino-N-(4-fluorophenyl)propanamide promotes tighter crystalline packing, resulting in a non-hygroscopic profile. In comparative Dynamic Vapor Sorption (DVS) studies, the target compound exhibited less than 0.4% weight gain, whereas the non-fluorinated baseline absorbed over 2.5% moisture, classifying it as hygroscopic [1].

Evidence DimensionMoisture uptake (weight gain)
Target Compound Data< 0.4% weight gain
Comparator Or Baseline3-Amino-N-phenylpropanamide (non-fluorinated analog): > 2.5% weight gain
Quantified Difference> 6-fold reduction in moisture uptake
ConditionsDynamic Vapor Sorption (DVS) analysis at 25°C, 80% Relative Humidity over 24 hours

Low hygroscopicity ensures accurate weighing and batch-to-batch reproducibility during large-scale manufacturing, eliminating the need for specialized dry-room handling.

H3R/H4R Selectivity
Head-to-head
Selectivity Ratio 23-fold (4-F)
vs. ~5-fold (4-Cl)
Supports H3R-selective research context; reported 4.6-fold improved selectivity.
BRET assay, recombinant H3R/H4R.

Downstream Metabolic Blocking Efficiency

In drug discovery, the para-position of an aniline ring is a primary site for cytochrome P450-mediated oxidation. Procuring the pre-fluorinated 3-Amino-N-(4-fluorophenyl)propanamide effectively blocks this metabolic liability in downstream derivatives. Assays measuring the in vitro intrinsic clearance (CL_int) of standard API models derived from these building blocks show that the para-fluoro substitution reduces microsomal clearance rates by over 80% compared to non-fluorinated equivalents [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) of derived standard API models
Target Compound Data< 18 µL/min/mg protein
Comparator Or BaselineNon-fluorinated derivative: > 90 µL/min/mg protein
Quantified Difference> 80% reduction in microsomal clearance rate
ConditionsHuman liver microsome (HLM) stability assay, 1 µM compound concentration, 30 min incubation

Procuring the para-fluorinated building block directly embeds a metabolic shield into the final drug candidate, saving extensive structural optimization cycles and reducing late-stage attrition.

ALDH1A1 Inhibition
Head-to-head
IC50 80 nM (4-F)
vs. 4-methoxy 2,500 nM (31-fold diff)
Reported enzymatic inhibition context; 4-fluoro essential for ALDH1A1 potency.
NAD(P)H assay, 2 min incubation.

Thermal Stability for High-Temperature Processing

High-temperature cyclization reactions require building blocks that resist thermal degradation. Thermogravimetric analysis demonstrates that 3-Amino-N-(4-fluorophenyl)propanamide possesses a higher thermal decomposition onset temperature than its chlorinated counterpart. This expanded thermal window allows for more aggressive heating protocols during the assembly of complex heterocycles, significantly reducing the formation of thermal degradation impurities [1].

Evidence DimensionThermal decomposition onset temperature (T_onset)
Target Compound Data225 °C
Comparator Or Baseline3-Amino-N-(4-chlorophenyl)propanamide: 198 °C
Quantified Difference27 °C higher thermal onset stability
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere, heating rate 10 °C/min

Higher thermal stability expands the operational window for high-temperature coupling reactions, reducing the formation of thermal degradation impurities and improving process efficiency.

ALDH1A1 Isoform Selectivity
Class-level
12.5-fold selectivity (ALDH1A1/A3)
vs. <3-fold for typical analogs
Supports isoform-selective research context; >4-fold selectivity improvement reported.
Aldefluor assay, PEO1 cells.
Calculated LogP
Class-level
LogP 1.11 (4-F)
vs. ~2.6 (4-Cl), ~3.1 (4-Br), ~0.7 (unsubst.)
Reported calculated LogP context; may support CNS permeability screening.
In silico XLogP3-AA; experimental verification recommended.
Solid-State Structure
Reported
Dihedral angle ≈175°, P2₁/c
4-Cl analog: 165°, P-1
Provides validated geometry for structure-based modeling.
X-ray diffraction, 293 K; PMC2971117.

Synthesis of Kinase and GPCR Inhibitors

3-Amino-N-(4-fluorophenyl)propanamide is the premier choice for assembling targeted therapeutics where the para-fluoroaniline moiety is required for occupying specific hydrophobic pockets while resisting CYP450-mediated metabolism. Its use directly translates the metabolic stability benefits into the final API structure, preventing premature clearance [1].

High-Throughput Library Generation

Due to its low hygroscopicity and high hydrolytic stability, this building block is ideal for automated parallel synthesis platforms. It ensures high-fidelity amide coupling and reproducible yields across diverse reaction conditions, outperforming moisture-sensitive non-fluorinated analogs [2].

Precursor for Complex Heterocycle Assembly

The robust thermal profile (T_onset > 225 °C) makes this compound specifically suited for high-temperature cyclization protocols, such as forming functionalized pyrimidines or imidazoles. Less stable chlorinated or non-halogenated analogs would degrade under these conditions, lowering overall process efficiency [3].

Application Fit

Application
Selection Property
Validation Focus
GPCR probe research
H3R target engagement and selectivity profile
H3R/H4R selectivity endpoint review
Cancer stem cell model studies
ALDH1A1 inhibitory potency and isoform selectivity
ALDH1A1 isoform-specific inhibition review
CNS lead optimization
Balanced LogP and validated conformation
CNS permeability estimation and SBDD context
Analytical reference standard
Defined structure and high purity
Purity and structural confirmation review

XLogP3

1

Sequence

X

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